molecular formula C9H14BrN3 B13334963 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B13334963
M. Wt: 244.13 g/mol
InChI Key: XEGLLROLNSHAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the piperidine ring. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with piperidine under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways relevant to the disease being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperidine ring enhances its reactivity and potential for diverse applications.

Biological Activity

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. Its biological activities are primarily derived from its structural components, which include a piperidine ring and a brominated pyrazole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following molecular formula:

  • Molecular Formula : C10H13BrN2

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism.
  • Receptor Modulation : Similar pyrazole derivatives have been identified as allosteric modulators of muscarinic acetylcholine receptors, suggesting that this compound may also influence neurotransmitter signaling pathways .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Specifically:

  • In Vitro Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) .
Cancer TypeCell LineIC50 Value (µM)
Lung CancerA5495.2
Breast CancerMDA-MB-2316.3
Liver CancerHepG24.5

These results suggest that the compound may inhibit tumor growth through multiple pathways.

Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties:

  • In Vitro Testing : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings highlight the potential use of this compound in treating infections caused by resistant bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be thoroughly characterized. However, it is noted that:

  • The compound is a liquid at room temperature with a boiling point between 185–188 °C and a density of 1.558 g/mL at 25 °C.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on JAK2 Inhibition : Research into similar piperidine derivatives has shown effective inhibition of JAK2, a target in various hematological malignancies . This suggests that structural analogs could exhibit similar therapeutic effects.
  • DYRK1A Inhibition : Compounds with pyrazole structures have been identified as potent inhibitors of DYRK1A, which is involved in neurodegenerative diseases . This positions this compound as a candidate for further exploration in neurological applications.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C9H14BrN3/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13/h7H,2-6H2,1H3

InChI Key

XEGLLROLNSHAMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.